molecular formula C17H15IN4O3S2 B15013823 2-iodo-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]benzamide

2-iodo-N-[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B15013823
M. Wt: 514.4 g/mol
InChI Key: RVUOAMROJLFZLR-UHFFFAOYSA-N
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Description

2-IODO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an iodine atom, a sulfonamide group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiadiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Iodination: The iodination step involves the introduction of the iodine atom to the benzamide moiety. This can be achieved using iodine and a suitable oxidizing agent such as sodium iodate.

    Coupling Reaction: The final step involves coupling the iodinated benzamide with the sulfonamide-thiadiazole intermediate under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-IODO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring and the sulfonamide group.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2-IODO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-IODO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with target proteins, while the thiadiazole ring can participate in π-π stacking interactions. The iodine atom may also contribute to the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-IODO-5-METHYLBENZOIC ACID METHYL ESTER: This compound shares the iodine and benzamide moieties but lacks the sulfonamide and thiadiazole groups.

    2-IODO-N-ISOPROPYL-5-METHOXYBENZAMIDE: Similar in structure but with different substituents on the benzamide moiety.

    4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES: These compounds share the sulfonamide group but have different core structures.

Uniqueness

The uniqueness of 2-IODO-N-{5-[(4-METHYLBENZENESULFONAMIDO)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15IN4O3S2

Molecular Weight

514.4 g/mol

IUPAC Name

2-iodo-N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H15IN4O3S2/c1-11-6-8-12(9-7-11)27(24,25)19-10-15-21-22-17(26-15)20-16(23)13-4-2-3-5-14(13)18/h2-9,19H,10H2,1H3,(H,20,22,23)

InChI Key

RVUOAMROJLFZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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